4-butoxy-N-(4-iodophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-N-(4-iodophenyl)benzamide, also known as BI-2536, is a small molecule inhibitor that targets Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell division by regulating mitotic entry, spindle assembly, and cytokinesis. BI-2536 has been extensively studied for its potential as an anti-cancer agent due to its ability to inhibit PLK1, which is frequently overexpressed in many types of cancer.
Mécanisme D'action
4-butoxy-N-(4-iodophenyl)benzamide inhibits PLK1 by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activity. PLK1 is essential for proper mitotic progression, and its inhibition by 4-butoxy-N-(4-iodophenyl)benzamide leads to mitotic arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to have other biochemical and physiological effects. For example, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to inhibit the replication of the hepatitis C virus by targeting PLK1. Furthermore, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to reduce the severity of acute kidney injury in a mouse model by inhibiting the activation of the NLRP3 inflammasome.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-butoxy-N-(4-iodophenyl)benzamide is its specificity for PLK1, which allows for targeted inhibition of this kinase without affecting other cellular processes. However, one limitation of 4-butoxy-N-(4-iodophenyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.
Orientations Futures
There are several potential future directions for research on 4-butoxy-N-(4-iodophenyl)benzamide. One area of interest is the development of more potent and selective PLK1 inhibitors that can overcome the limitations of 4-butoxy-N-(4-iodophenyl)benzamide. Additionally, there is interest in exploring the use of PLK1 inhibitors in combination with other chemotherapeutic agents to enhance their efficacy. Finally, there is potential for the use of PLK1 inhibitors in other areas of medicine, such as the treatment of viral infections or inflammatory disorders.
Méthodes De Synthèse
4-butoxy-N-(4-iodophenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-iodoaniline with 4-butoxybenzoyl chloride to form an intermediate compound. This intermediate is then treated with a reducing agent, followed by a coupling reaction with N-methylpiperazine to yield the final product.
Applications De Recherche Scientifique
4-butoxy-N-(4-iodophenyl)benzamide has been extensively studied for its potential as an anti-cancer agent. In preclinical studies, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. Furthermore, 4-butoxy-N-(4-iodophenyl)benzamide has been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and doxorubicin.
Propriétés
IUPAC Name |
4-butoxy-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOJOXWAFBDZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.